N,N-diethyl-3,4-difluorobenzamide
Description
Fluorine atoms are known to enhance metabolic stability and binding affinity in bioactive molecules , and the diethylamino group may influence solubility and pharmacokinetic properties compared to analogs with bulkier substituents.
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
N,N-diethyl-3,4-difluorobenzamide |
InChI |
InChI=1S/C11H13F2NO/c1-3-14(4-2)11(15)8-5-6-9(12)10(13)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
QMPRMGVJCXXVQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
CI-1040 (PD184352)
- Structure: 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide.
- Target : MEK1/2 kinase inhibitor (IC₅₀ = 17 nM) .
- Applications : Investigated for cancer therapy in phase 2 trials but discontinued due to low bioavailability and insufficient antitumor efficacy .
- Metabolism: Undergoes extensive oxidative metabolism (14 metabolites identified), with PD-0184264 (zapnometinib) as a major active metabolite exhibiting 30-fold higher plasma concentrations .
Comparison: Unlike CI-1040, N,N-diethyl-3,4-difluorobenzamide lacks the chloro-iodophenylamino and cyclopropylmethoxy groups critical for MEK binding. The diethyl group may reduce metabolic stability compared to CI-1040’s cyclopropane ring, which contributes to its oral activity .
LY294002
- Structure: 2-(Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide (structurally similar to CI-1040).
- Target : PI3 kinase inhibitor.
- Applications : Research tool for studying PI3K-Akt signaling; used at 40 µM in cell-based assays .
Comparison: Both LY294002 and this compound share a difluorobenzamide core, but LY294002’s chloro-iodophenylamino group aligns it closer to CI-1040 in targeting kinase pathways. The absence of this moiety in the diethyl variant suggests divergent biological targets.
Diflubenzuron
- Structure: N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide.
- Target : Chitin synthesis inhibitor.
- Applications : Agricultural pesticide targeting insect larvae .
Comparison: Diflubenzuron’s 2,6-difluoro substitution and urea linkage contrast with the 3,4-difluoro and diethylamide groups of this compound. This highlights how positional fluorination and side-chain modifications dictate application specificity (pesticidal vs.
Data Table: Key Comparative Features
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